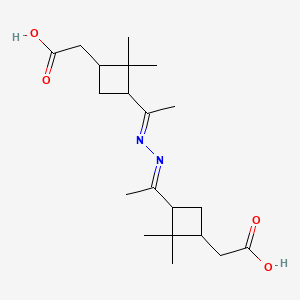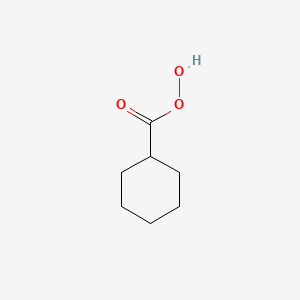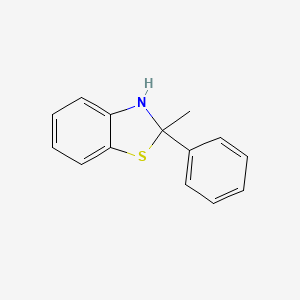![molecular formula C8H10OSe B14732170 [2-(Methylselanyl)phenyl]methanol CAS No. 6518-77-0](/img/structure/B14732170.png)
[2-(Methylselanyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methylselanyl)phenyl]methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with a methylselanyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)phenyl]methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methylselanyl nucleophile, followed by reduction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium on carbon may be employed to facilitate the reduction step .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Methylselanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding methylselanylphenylmethane.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of [2-(Methylselanyl)phenyl]methanal or [2-(Methylselanyl)phenyl]methanoic acid.
Reduction: Formation of [2-(Methylselanyl)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-(Methylselanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which [2-(Methylselanyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The methylselanyl group can participate in redox reactions, potentially modulating oxidative stress in biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanol: Lacks the methylselanyl group, resulting in different chemical properties and reactivity.
[2-(Methylthio)phenyl]methanol: Contains a methylthio group instead of a methylselanyl group, leading to different redox properties.
[2-(Methylsulfonyl)phenyl]methanol: Features a methylsulfonyl group, which significantly alters its chemical behavior.
Uniqueness
[2-(Methylselanyl)phenyl]methanol is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various scientific disciplines .
Eigenschaften
CAS-Nummer |
6518-77-0 |
|---|---|
Molekularformel |
C8H10OSe |
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
(2-methylselanylphenyl)methanol |
InChI |
InChI=1S/C8H10OSe/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
IQPQYWCMWXDMGT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




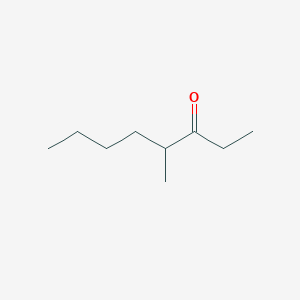

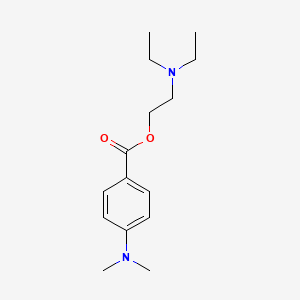
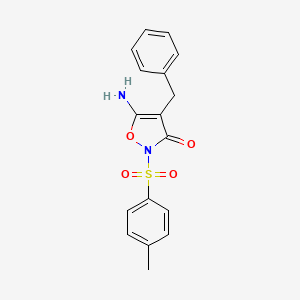
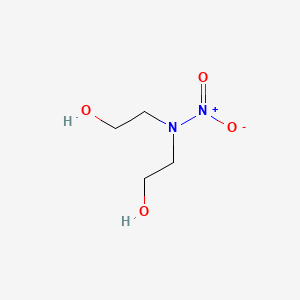


![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)

